molecular formula C11H11F15NO6PS<br>C7F15SO2N(C2H5)CH2CH2OP(=O)(OH)2 B13418740 1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]- CAS No. 67923-61-9

1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-

Cat. No.: B13418740
CAS No.: 67923-61-9
M. Wt: 601.22 g/mol
InChI Key: FANHPMCIAHYLOD-UHFFFAOYSA-N
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Description

1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]- is a complex organic compound characterized by its unique structure and properties It belongs to the class of sulfonamides and is known for its high fluorine content, which imparts distinct chemical and physical properties

Preparation Methods

The synthesis of 1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]- involves multiple steps and specific reaction conditions. The general synthetic route includes the following steps:

    Starting Materials: The synthesis begins with heptanesulfonamide and ethylamine as the primary starting materials.

    Phosphorylation: The addition of the phosphonooxy group is carried out using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

    Hydrolysis: The phosphonooxy group can undergo hydrolysis in the presence of acidic or basic conditions, yielding phosphoric acid derivatives.

Scientific Research Applications

1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]- involves its interaction with molecular targets and pathways. The compound’s high fluorine content allows it to form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The phosphonooxy group may also play a role in its mechanism of action by participating in phosphorylation reactions, which are critical in cellular signaling pathways.

Comparison with Similar Compounds

1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]- can be compared with other similar compounds, such as:

    N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide: This compound lacks the phosphonooxy group, making it less versatile in certain chemical reactions.

    N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]heptane-1-sulfonamide: This compound contains a trimethoxysilyl group, which imparts different chemical properties and applications.

    N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)heptane-1-sulfonamide:

Properties

CAS No.

67923-61-9

Molecular Formula

C11H11F15NO6PS
C7F15SO2N(C2H5)CH2CH2OP(=O)(OH)2

Molecular Weight

601.22 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl dihydrogen phosphate

InChI

InChI=1S/C11H11F15NO6PS/c1-2-27(3-4-33-34(28,29)30)35(31,32)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24/h2-4H2,1H3,(H2,28,29,30)

InChI Key

FANHPMCIAHYLOD-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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